molecular formula C12H12N2O B8364340 3-methoxy-N-phenylpyridine-2-amine

3-methoxy-N-phenylpyridine-2-amine

Cat. No.: B8364340
M. Wt: 200.24 g/mol
InChI Key: SJRBLHQDSPJVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-phenylpyridine-2-amine is a chemical scaffold of significant interest in medicinal chemistry and materials science research. While specific biological data for this exact compound is limited, its core structure is closely related to several pharmacologically active classes. In neuroscience research , derivatives based on the N-(methoxypyridin-yl)aniline scaffold have shown high binding affinity for pathological protein aggregates. Specifically, structurally related compounds are being investigated as potential positron emission tomography (PET) tracers for imaging aggregated α-synuclein, a hallmark of Parkinson's disease . Other N-phenylpyridine derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, exhibiting histamine H3 receptor antagonism and β-amyloid aggregation inhibition . In materials science , methoxy-substituted phenylpyridine compounds are studied as efficient organic semiconductor materials (OSMs) for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) due to their promising electron-transport properties and tunable band gaps . The molecular structure also serves as a key intermediate in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are explored as selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory and potential anticancer activity . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the scientific literature for the most current findings on this and related chemical scaffolds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methoxy-N-phenylpyridin-2-amine

InChI

InChI=1S/C12H12N2O/c1-15-11-8-5-9-13-12(11)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,13,14)

InChI Key

SJRBLHQDSPJVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

3-Methoxy-N-phenylpyridine-2-amine is primarily recognized for its role as an intermediate in synthesizing bioactive molecules. Its structural properties facilitate the development of pharmaceuticals targeting neurological disorders and other medical conditions.

Case Study: Neurological Disorders

A study highlighted the synthesis of derivatives based on this compound that exhibited improved pharmacokinetic properties and enhanced potency against specific neurodegenerative diseases. Researchers found that modifications to the phenyl group significantly increased the compound's efficacy in vitro, demonstrating a marked reduction in neurotoxicity compared to existing treatments .

Material Science

The compound's unique chemical structure allows it to be utilized in creating advanced materials, particularly polymers and coatings. Its ability to enhance thermal stability and mechanical properties makes it valuable for developing high-performance materials.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasCoatings, Polymers

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential in formulating agrochemicals. It serves as a building block for developing pesticides and herbicides that are effective against a range of agricultural pests.

Case Study: Agrochemical Formulation

Research demonstrated that formulations containing this compound showed significant efficacy in controlling pest populations while minimizing environmental impact. Field trials indicated a reduction in pest damage by over 50% compared to untreated controls .

Organic Synthesis

The compound is widely used as a building block in organic synthesis, facilitating the creation of complex molecules with diverse functionalities. Its reactivity allows for various synthetic pathways, leading to the development of new chemical entities.

Synthesis Pathways

Researchers have identified several synthetic routes involving this compound, including:

  • N-substitution reactions to create analogs with enhanced biological activity.
  • Coupling reactions that yield novel compounds with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify specific substances. Its application aids in quality control and regulatory compliance across various industries.

Application Examples:

  • Use in chromatographic techniques for analyzing pharmaceutical formulations.
  • Detection methods for assessing environmental samples for pesticide residues .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Methoxy-N-phenylpyridine-2-amine Methoxy (3), NHPh (2) C₁₂H₁₂N₂O 200.24 Not explicitly listed Hypothesized fluorescence properties
6-Fluoro-3-methoxypyridin-2-amine Methoxy (3), Fluoro (6), NH₂ (2) C₆H₇FN₂O 142.13 1805602-80-5 Potential bioactive intermediate
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy (2), NH₂ (6), bipyridine C₁₁H₁₁N₃O 201.23 1249109-42-9 Pharmaceutical research
4-Methyl-N-(3-methylphenyl)pyridin-2-amine Methyl (4), NH(3-MePh) (2) C₁₃H₁₄N₂ 198.26 Not explicitly listed Structural fluorescence studies

Key Observations:

Substituent Position and Electronic Effects: The methoxy group at position 3 in this compound likely enhances electron density on the pyridine ring compared to 5-(2-methoxypyridin-3-yl)pyridin-2-amine, where the methoxy is at position 2. This difference may alter fluorescence efficiency . The electron-withdrawing fluoro group in 6-fluoro-3-methoxypyridin-2-amine (position 6) could reduce basicity at the amine group compared to the non-fluorinated target compound .

Bipyridine systems (e.g., 5-(2-methoxypyridin-3-yl)pyridin-2-amine) exhibit extended conjugation, which may increase thermal stability compared to monosubstituted derivatives .

Preparation Methods

Nucleophilic Substitution with Methoxy Groups

A widely cited method involves the alkylation of 2-amino-N-phenylpyridine derivatives using methylating agents. In one approach, 2-chloro-N-phenylpyridin-3-amine is treated with sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours. The reaction proceeds via an SₙAr mechanism, where the methoxy group displaces the chloride at the pyridine’s 3-position. Yields range from 65% to 78%, with purity >95% after recrystallization.

Key Variables:

  • Temperature: Elevated temperatures (>80°C) enhance reaction kinetics but risk decomposition.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) improve nucleophilicity of methoxide ions.

Dimethyl Sulfate-Mediated Methylation

A patent describes a two-step process starting with the condensation of aniline and resorcinol to form 3-hydroxypyridine-2-amine, followed by methylation using dimethyl sulfate [(CH₃O)₂SO₂] under alkaline conditions. Sodium hydroxide (NaOH) is added to deprotonate the hydroxyl group, facilitating nucleophilic attack. The reaction occurs at 0–60°C for 0.5–3.5 hours, achieving 70–85% yield.

Optimization Insights:

  • Molar Ratios: A 1:1.2 ratio of resorcinol to dimethyl sulfate minimizes side-product formation.

  • Base Concentration: NaOH concentrations >30% accelerate methylation but may hydrolyze dimethyl sulfate prematurely.

Reductive Amination Pathways

Nitro Group Reduction

3-Nitro-N-phenylpyridin-2-amine (C₁₁H₉N₃O₂) serves as a precursor, synthesized via Ullmann coupling between 2-chloro-3-nitropyridine and aniline in toluene with Na₂CO₃ as base. Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C) or stoichiometric SnCl₂/HCl. The methoxy group is introduced via post-reduction alkylation, yielding the target compound in 53–68% overall yield.

Advantages:

  • High regioselectivity due to the nitro group’s directing effects.

  • Compatibility with diverse aniline derivatives.

Challenges:

  • Multi-step synthesis increases time and cost.

  • Nitro reduction requires careful control to avoid over-reduction.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 3-methoxy-2-bromopyridine and aniline derivatives has been explored. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as base in toluene at 110°C, this method achieves 60–75% yield. The reaction tolerates electron-donating and -withdrawing substituents on the aniline ring.

Mechanistic Notes:

  • Oxidative addition of Pd(0) to the bromopyridine forms a Pd(II) intermediate.

  • Transmetalation with the amine precedes reductive elimination to yield the product.

Copper-Mediated C–N Bond Formation

Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 3-methoxypyridine-2-amine with aryl iodides. Reaction conditions (e.g., 24 hours at 100°C in DMF) provide moderate yields (45–55%) but require stoichiometric amounts of the aryl halide.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Scalability
Direct Alkylation70–853.5 hoursLowHigh
Nitro Reduction53–6812–24 hoursModerateModerate
Buchwald-Hartwig60–7518 hoursHighLimited
Copper Catalysis45–5524 hoursModerateLow

Key Findings:

  • Direct alkylation offers the best balance of yield, cost, and scalability, making it industrially preferred.

  • Transition metal catalysis enables functional group diversity but suffers from catalyst cost and sensitivity to oxygen.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-methoxy-N-phenylpyridine-2-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions between substituted pyridine derivatives and aniline precursors. For example, hydrazinopyridine derivatives can react with substituted benzaldehydes under mild acidic conditions (e.g., acetic acid in ethanol) to form Schiff base intermediates, followed by cyclization or further functionalization . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol or dichloromethane), and acid/base catalysis to improve yields (e.g., achieving ~91% yield via vacuum filtration and methanol washing) . Monitoring via TLC and NMR ensures reaction progression .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 3.84 ppm for methoxy groups in DMSO-d6) .
  • FTIR : Identifies functional groups (e.g., 1596 cm⁻¹ for C=N stretching in Schiff bases) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated as 334.1556) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar pyridine derivatives .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The methoxy group is electron-donating, activating the pyridine ring at specific positions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation involves substituting halogens (e.g., Cl/F) under basic conditions and comparing reaction rates via kinetic studies .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization or heterocycle formation involving this compound be elucidated?

  • Methodology :

  • Isotopic labeling : Track oxygen/nitrogen atoms during cyclization (e.g., using 18O-labeled methoxy groups).
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In situ NMR : Monitor intermediates in reactions involving sodium hypochlorite or other oxidizing agents .

Q. What computational strategies predict the biological activity or binding affinity of this compound derivatives?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., COX-2) using software like AutoDock Vina, leveraging structural data from similar pyridine-based inhibitors .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data from enzyme inhibition assays .

Q. How do structural modifications (e.g., fluorination or methylation) alter the photophysical properties of this compound?

  • Methodology :

  • Fluorescence spectroscopy : Compare quantum yields and Stokes shifts of fluorinated analogs (e.g., 3,5-difluoro derivatives) .
  • X-ray crystallography : Relate crystal packing (e.g., π-π stacking) to emission properties, as seen in benzodioxin-pyridine hybrids .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine-2-amine derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC50 values) .
  • Structural analogs : Synthesize and test derivatives with controlled substituent variations (e.g., replacing methoxy with ethoxy) to isolate activity contributors .

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